Pharmacological Activity Contribution
Ro 48-5033 (o-Deshydroxyethyl bosentan) retains 10-20% of the pharmacological activity of parent bosentan as a dual ETA/ETB receptor antagonist . In contrast, the other two major bosentan metabolites, Ro 47-8634 and Ro 64-1056, are minor species with unclear or minimal contribution to total response [1].
| Evidence Dimension | Retention of pharmacological activity relative to parent drug |
|---|---|
| Target Compound Data | 10-20% activity retention |
| Comparator Or Baseline | Bosentan (parent compound): 100% activity; Other metabolites (Ro 47-8634, Ro 64-1056): minimal/undefined |
| Quantified Difference | 10-20% vs. negligible for other metabolites |
| Conditions | Functional endothelin receptor antagonism assays |
Why This Matters
This metabolite contributes significantly to the overall clinical effect of bosentan, making it essential for understanding drug exposure-response relationships and for bioequivalence studies of bosentan formulations.
- [1] Weber, C., Gasser, R., & Hopfgartner, G. (1999). Absorption, excretion, and metabolism of the endothelin receptor antagonist bosentan in healthy male subjects. Drug Metabolism and Disposition, 27(7), 810-815. PMID: 10383925. View Source
